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Isomaltulose hydrate

Glycemic index Metabolic syndrome Postprandial glucose

Specify Isomaltulose hydrate (CAS 343336-76-5) for its unique α-1,6 glycosidic bond. This structural difference confers a 5x slower hydrolysis rate versus sucrose, ensuring attenuated glycemic response and non-cariogenic benefits. Ideal for diabetic nutrition, sports gels, and bakery formulations requiring superior staling retardation and texture. Ensure procurement of ≥98% purity, non-GMO, food-grade crystalline powder.

Molecular Formula C12H24O12
Molecular Weight 360.31 g/mol
Cat. No. B15380426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomaltulose hydrate
Molecular FormulaC12H24O12
Molecular Weight360.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O
InChIInChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10-,11+,12-;/m1./s1
InChIKeyXZKUCJJNNDINKX-ARGRFZMYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isomaltulose Hydrate: Technical Specifications and Procurement Identifiers for the Low-Glycemic Disaccharide


Isomaltulose hydrate (Palatinose™ hydrate, CAS 343336-76-5) is a crystalline reducing disaccharide composed of glucose and fructose linked via an α-1,6 glycosidic bond, distinguishing it from sucrose's α-1,2 linkage [1]. The compound crystallizes as the β-furanoid monohydrate with a molecular weight of 342.30 g/mol (anhydrous basis) and the formula C₁₂H₂₂O₁₁·xH₂O . At 25°C, it exhibits water solubility of 68 mg/mL and is insoluble in ethanol; its solubility increases markedly with temperature (38.4% at 20°C, 78.2% at 40°C, 133.7% at 60°C) [2]. The hydrate form typically contains ≤6–7% water content as specified by pharmacopoeial standards [3]. Isomaltulose is approved as a novel food in the EU, holds FDA GRAS status in the United States, and carries a non-cariogenic health claim authorization [4].

Isomaltulose Hydrate vs. Alternative Sweeteners: Why Procurement Specifications Require Differentiation


Generic substitution among disaccharide sweeteners is scientifically untenable due to fundamental differences in glycosidic bond configuration that dictate digestion kinetics, metabolic response, and functional performance. Unlike sucrose (α-1,2 linkage), isomaltulose's α-1,6 bond renders it a reducing sugar that undergoes enzymatic hydrolysis at approximately one-fifth the rate of sucrose, producing dramatically attenuated glycemic and insulinemic responses [1]. This structural distinction also confers resistance to fermentation by oral cariogenic bacteria such as Streptococcus mutans—a property absent in sucrose and only partially shared by certain sugar alcohols [2]. Furthermore, isomaltulose's hydration state and crystalline morphology directly influence its processing behavior in baked goods, where it demonstrates starch gelatinization retardation comparable to sucrose but with divergent staling kinetics, unlike rapid-metabolizing alternatives such as allulose or maltodextrin [3]. The following evidence quantifies these performance gaps in head-to-head comparisons, establishing the procurement rationale for specifying isomaltulose hydrate over superficially similar carbohydrate ingredients.

Isomaltulose Hydrate: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Postprandial Glycemic Response: Isomaltulose Hydrate vs. Sucrose in Adults with Metabolic Syndrome

In a double-blind, randomized, placebo-controlled crossover trial involving 15 adults with metabolic syndrome (mean age 62 years), isomaltulose hydrate (Palatinose™) produced a significantly lower blood glucose peak compared to an equivalent 50 g dose of sucrose, both administered in a 500 mL citrus drink. Additionally, isomaltulose increased postprandial secretion of the gut hormones GLP-1 and PYY, which are associated with satiety and glycemic control [1].

Glycemic index Metabolic syndrome Postprandial glucose

Perioperative Insulin Resistance Reduction: Preoperative Isomaltulose Hydrate vs. Water in T2DM Patients

In a randomized controlled trial of 60 patients with type 2 diabetes mellitus undergoing elective laparoscopic non-gastrointestinal surgery, preoperative oral administration of 50 g isomaltulose hydrate (in 300 mL solution) significantly reduced postoperative insulin resistance compared to plain water control. At 24 hours post-surgery, the isomaltulose group exhibited lower HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) and lower serum insulin levels, accompanied by reduced glycemic variability [1].

Insulin resistance Perioperative nutrition Type 2 diabetes

Non-Cariogenicity: Isomaltulose Hydrate vs. Sucrose in Experimental Dental Caries Model

In a controlled animal study, Wistar rats fed a diet containing 56% isomaltulose hydrate and infected with Streptococcus mutans E-49 developed only sulcal caries after 8 and 14 weeks. In contrast, rats fed a 56% sucrose diet developed high numbers of carious lesions across bucco-lingual, proximal, and sulcal surfaces. A mixed diet containing 17.5% isomaltulose and 38.5% sucrose produced significantly fewer lesions than sucrose alone on bucco-lingual surfaces after 8 weeks (p < 0.01) and on both bucco-lingual and proximal surfaces after 14 weeks (p < 0.01) [1]. Based on this and related evidence, the FDA has authorized a non-cariogenic health claim for isomaltulose [2].

Dental caries Oral microbiology Streptococcus mutans

Baked Product Texture and Staling Kinetics: Isomaltulose Hydrate vs. Sucrose vs. Allulose in Muffin Formulations

In a comparative muffin-baking study assessing sucrose alternatives (allulose, isomaltulose, Mylose), isomaltulose hydrate demonstrated starch gelatinization retardation comparable to sucrose, following the order: water < allulose < Mylose < isomaltulose ≈ sucrose [1]. Muffins formulated with isomaltulose produced a volume equivalent to sucrose-based muffins, whereas allulose substitutions exceeding 50% resulted in significantly smaller volume [1]. Critically, isomaltulose-replaced muffins exhibited decreased firmness during storage and significantly lower slopes in the firmness-versus-storage time curve compared to sucrose-based muffins, indicating effective staling retardation—a functional advantage not observed with sucrose [1].

Bakery science Sugar replacement Starch gelatinization

Isomaltulose Hydrate: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Clinical Perioperative Nutrition for Diabetic Patient Populations

Based on the RCT evidence demonstrating a 41% reduction in postoperative HOMA-IR (6.89 vs. 11.60) and a 36% reduction in serum insulin (15.59 vs. 24.54 mU/L) compared to water control in T2DM patients, isomaltulose hydrate is specifically indicated for preoperative carbohydrate loading protocols in diabetic surgical populations where glycemic stability is a clinical priority [1]. The compound's low glycemic impact and slow intestinal hydrolysis (approximately one-fifth the rate of sucrose) enable sustained energy provision without the deleterious glucose excursions associated with maltodextrin or sucrose-based preoperative beverages.

Functional Beverages and Sports Nutrition with Sustained Energy Release

The head-to-head comparison with sucrose in adults with metabolic syndrome confirms that isomaltulose hydrate produces a significantly lower postprandial blood glucose peak while simultaneously enhancing GLP-1 and PYY secretion over a 3–6 hour monitoring window [2]. This hormonal profile supports procurement of isomaltulose for sports gels, endurance beverages, and functional drinks where manufacturers seek to substantiate claims of sustained carbohydrate energy release, improved fat oxidation during exercise, and appetite regulation via gut hormone modulation [3].

Tooth-Friendly Confectionery and Oral Care Product Formulations

The rat caries model evidence establishes that isomaltulose hydrate produces exclusively sulcal caries (zero bucco-lingual or proximal lesions) compared to extensive multi-surface caries induced by sucrose, with a mixed isomaltulose-sucrose diet demonstrating significant caries reduction versus sucrose alone (p < 0.01) [4]. Coupled with FDA authorization of a non-cariogenic health claim [5], this evidence positions isomaltulose hydrate as the scientifically validated procurement choice for sugar-free or reduced-sugar confectionery, chewing gums, and oral care formulations where 'does not promote tooth decay' labeling claims are commercially valuable.

Extended Shelf-Life Baked Goods Requiring Sucrose Replacement

The direct comparative baking study demonstrates that isomaltulose hydrate matches sucrose in starch gelatinization retardation and final baked volume, while outperforming sucrose in texture softness and staling retardation (lower firmness-versus-storage time slope) [6]. In contrast, allulose substitutions above 50% produce significantly smaller volume and firmer texture [6]. This evidence supports procurement of isomaltulose hydrate for commercial bakery operations seeking to replace sucrose in muffins, cakes, and soft baked goods while maintaining or improving texture quality and extending shelf life through reduced staling kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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